
Acetic acid;3,3-diethoxypropan-1-ol
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Overview
Description
Acetic acid;3,3-diethoxypropan-1-ol: is an organic compound with the molecular formula C7H16O3. It is also known by other names such as 3,3-Diethoxy-1-propanol and 3-Hydroxypropionaldehyde diethyl acetal . This compound is a clear liquid with a mild odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One of the common methods to synthesize 3,3-diethoxy-1-propanol is through the Grignard reaction.
Acetal Formation: Another method involves the formation of an acetal from 3-hydroxypropanal and ethanol under acidic conditions.
Industrial Production Methods: The industrial production of 3,3-diethoxy-1-propanol typically involves the reaction of 3-hydroxypropanal with ethanol in the presence of an acid catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Diethoxy-1-propanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
Organic Synthesis
Building Block for Organic Compounds
3,3-Diethoxypropan-1-ol serves as a crucial building block in organic synthesis. It is utilized in the formation of acetal-protected compounds, which are essential in protecting functional groups during multi-step syntheses. The compound can undergo various reactions including oxidation, reduction, and substitution to yield a variety of derivatives.
Synthesis Methods
Several synthetic routes have been established for the production of 3,3-diethoxypropan-1-ol:
- Grignard Reaction : A method that involves the reaction of Grignard reagents with appropriate carbonyl compounds.
- Acetal Formation : Involves the reaction of 3-hydroxypropanal with ethanol under acidic conditions to form acetals.
Pharmaceutical Applications
Precursor for Drug Synthesis
In medicinal chemistry, acetic acid;3,3-diethoxypropan-1-ol is employed as a precursor in the synthesis of biologically active molecules and pharmaceuticals. Its ability to form stable intermediates makes it suitable for developing various therapeutic agents.
Enhancing Drug Solubility
Research has demonstrated that acetic acid can significantly enhance the solubility of poorly soluble drugs. For instance, it was shown to increase the solubility of gefitinib by forming an acetate salt during spray drying processes. This method allows for higher throughput in pharmaceutical manufacturing by reducing solvent requirements and improving drug delivery systems .
Industrial Applications
Polymer and Resin Production
In industrial settings, 3,3-diethoxypropan-1-ol is utilized in the production of polymers and resins. Its properties allow it to act as a solvent or reactant in formulations for coatings and adhesives.
Biomass Valorization
Recent studies have explored the use of glycerol-derived ethers like 3,3-diethoxypropan-1-ol as hydrogen transfer solvents in reductive catalytic fractionation processes for biomass conversion. This application marks a significant step towards sustainable chemical processes by utilizing renewable resources .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Building block for acetal-protected compounds; versatile reactions (oxidation, reduction) |
Pharmaceuticals | Precursor for drug synthesis; enhances solubility of poorly soluble drugs |
Industrial Processes | Used in polymer and resin production; formulation for coatings and adhesives |
Biomass Valorization | Acts as a hydrogen transfer solvent in reductive catalytic fractionation processes |
Case Study 1: Drug Solubility Enhancement
A study highlighted the effectiveness of acetic acid in increasing the solubility of gefitinib by tenfold when used in specific solvent mixtures during spray drying processes. This advancement facilitates large-scale manufacturing and improves therapeutic efficacy .
Case Study 2: Biomass Conversion
Research on glycerol-derived ethers demonstrated that incorporating this compound into biomass processing significantly improved yields of aromatic monomers while minimizing reliance on high-pressure hydrogen methods .
Mechanism of Action
The mechanism of action of 3,3-diethoxy-1-propanol involves its conversion to reactive intermediates through various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors, leading to the desired biological or chemical effects . The pathways involved include nucleophilic acyl substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
3,3-Diethoxypropan-1-ol: Similar in structure and properties.
3-Hydroxypropionaldehyde diethyl acetal: Another name for the same compound.
Uniqueness: 3,3-Diethoxy-1-propanol is unique due to its dual functionality as both an alcohol and an acetal. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
113369-51-0 |
---|---|
Molecular Formula |
C9H20O5 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
acetic acid;3,3-diethoxypropan-1-ol |
InChI |
InChI=1S/C7H16O3.C2H4O2/c1-3-9-7(5-6-8)10-4-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
KXGUWDBXXWAIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCO)OCC.CC(=O)O |
Origin of Product |
United States |
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